molecular formula C13H10N4O2S B7748425 2-(4-Oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide

2-(4-Oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide

Cat. No.: B7748425
M. Wt: 286.31 g/mol
InChI Key: RLVHFOPZUMCUJD-UHFFFAOYSA-N
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Description

2-(4-Oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide is a heterocyclic compound that features a thieno[2,3-d]triazine core structure

Properties

IUPAC Name

2-(4-oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c14-11(18)7-17-13(19)9-6-10(20-12(9)15-16-17)8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVHFOPZUMCUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=NN(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenes with nitriles, followed by cyclization to form the thieno[2,3-d]triazine ring. The final step involves the acylation of the resulting intermediate to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential use as a therapeutic agent.

    Industry: It may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide
  • 4-Oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide

Uniqueness

2-(4-Oxo-6-phenylthieno[2,3-d]triazin-3-yl)acetamide is unique due to its specific thieno[2,3-d]triazine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

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